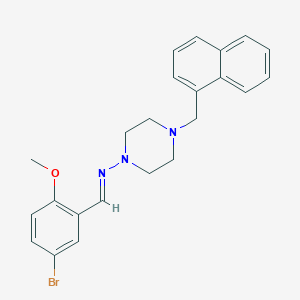

![molecular formula C19H21N5 B5554089 11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole compounds typically involves the condensation of benzimidazole derivatives with various keto esters or aminocrotonates in the presence of ammonium acetate. For example, the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been reported through the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, illustrating the method's versatility in generating a wide range of heterocyclic compounds with potential biological activities (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, is characterized by the presence of fused heterocyclic rings. These compounds are often analyzed using NMR spectroscopy to investigate tautomerism and confirm structural details through spectroscopic data, offering insights into their electronic and spatial configuration which affects their reactivity and properties (Dolzhenko et al., 2006).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. For instance, the formation of azido, amino, piperidino, and methoxy derivatives from chloropyrido[1,2-a]benzimidazole-4-carbonitriles showcases the functional group transformation capabilities of these compounds. Such reactions expand the chemical diversity and potential applications of these molecules in different scientific and technological fields (Rida et al., 1988).

Applications De Recherche Scientifique

Synthesis and Chemical Behavior

- The compound demonstrates versatility in chemical reactions, forming various derivatives through interactions with nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine. These reactions lead to the formation of isoxazole, pyrazole, and pyrimidine derivatives, showcasing its potential in synthesizing diverse heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2011).

Applications in Heterocyclic Chemistry

- This compound is a key player in the synthesis of benzimidazole condensed ring systems, particularly in the formation of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These processes are essential in the development of new heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Rida et al., 1988).

Role in Novel Compound Formation

- The compound is used in creating new azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and various pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety. This highlights its importance in the synthesis of novel compounds with potential applications in drug development and material science (Elmaati, 2002).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must take responsibility for confirming the product’s identity and/or purity . Any potential safety and hazards associated with this compound are not specified in the search results.

Propriétés

IUPAC Name |

16-[2-(dimethylamino)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5/c1-23(2)11-10-21-18-14-7-5-6-13(14)15(12-20)19-22-16-8-3-4-9-17(16)24(18)19/h3-4,8-9,21H,5-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJVXAIDZJNZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)